5-Bromo-5,6,7,8-tetrahydroisoquinoline

Catalog No.
S12342206
CAS No.
M.F
C9H10BrN
M. Wt
212.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-5,6,7,8-tetrahydroisoquinoline

Product Name

5-Bromo-5,6,7,8-tetrahydroisoquinoline

IUPAC Name

5-bromo-5,6,7,8-tetrahydroisoquinoline

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

InChI

InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3H2

InChI Key

YEZJZFDGVCYCHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)Br

5-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS: 70775-99-6) is a heterocyclic building block featuring a saturated carbocyclic ring fused to a pyridine core. The bromine atom at the 5-position provides a chemically distinct and strategically important site for modification, primarily through palladium-catalyzed cross-coupling reactions. This compound serves as a critical precursor for creating complex molecular scaffolds where precise substitution on the benzo-fused portion of the tetrahydroisoquinoline (THIQ) core is essential for achieving desired biological or material properties. Its utility is defined by the predictable reactivity of the C-Br bond, enabling the synthesis of diverse 5-substituted derivatives.

Research Fit

5,6,7,8‑Tetrahydroisoquinoline scaffold – distinct from common 1,2,3,4‑THIQ series
Benzylic bromide at C5 – enables Pd cross‑coupling and nucleophilic displacement
Reported intermediate in CNS‑directed drug synthesis routes

Substituting 5-Bromo-5,6,7,8-tetrahydroisoquinoline with seemingly close analogs is a frequent cause of synthesis failure and irreproducible results. Replacing the 5-bromo group with a less reactive 5-chloro analog can drastically reduce yields in critical C-C and C-N bond-forming reactions, while a more reactive 5-iodo analog may introduce cost and stability issues. Furthermore, altering the bromine's position to the 6-, 7-, or 8-position is not a viable substitution, as the regiochemistry of the THIQ core is paramount for the downstream biological activity and target engagement of the final molecule. Using the unsubstituted 5,6,7,8-tetrahydroisoquinoline with the intent to brominate in-house introduces process variability and potential for difficult-to-separate isomeric impurities, compromising the reproducibility of subsequent steps.

Substitution Risk

Target
5‑Br‑5,6,7,8‑THIQ
Benzylic bromide; compatible with Suzuki, SN, and photoredox methods.
Substitute
6‑Br / 7‑Br / 8‑Br regioisomers
Non‑benzylic; may fail cross‑coupling or require different protection.
5,6,7,8‑Saturated core
Electronically and conformationally distinct from 1,2,3,4‑THIQ.
1,2,3,4‑THIQ analogs
Receptor binding and metabolic profiles may shift; not directly interchangeable.

High-Yield Precursor for Suzuki-Miyaura Coupling: Outperforming Less Reactive Halides

The C(5)-Br bond offers a well-balanced reactivity profile for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry. In representative Suzuki-Miyaura reactions, aryl bromides consistently provide higher yields and faster reaction times compared to their chloro-analogs under standard conditions. For example, chemoselective couplings of bromo-triflate quinolines demonstrate that the C-Br bond reacts preferentially and with high efficiency, a principle directly applicable here. This reactivity makes 5-bromo-5,6,7,8-tetrahydroisoquinoline a more reliable and efficient precursor for synthesizing 5-aryl derivatives than cheaper but significantly less reactive chloro-analogs, reducing processing time and purification costs.

Evidence DimensionReactivity in Pd-Catalyzed Suzuki Coupling
Target Compound DataHigh reactivity and yield, typical for aryl bromides.
Comparator Or BaselineAryl chlorides (lower reactivity, requires harsher conditions/specialized catalysts) and Aryl iodides (higher cost, potential stability issues).
Quantified DifferenceAryl bromides are generally an order of magnitude more reactive than aryl chlorides in oxidative addition to Pd(0), the rate-limiting step in many cross-coupling cycles.
ConditionsStandard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4 or similar catalyst, base, solvent).

Choosing this bromo-compound over a chloro-analog directly translates to higher synthesis yields, shorter reaction times, and lower catalyst loadings, improving overall process economy.

NS‑417 Intermediate
Head-to-head
5‑Br isomer: reported intermediate in NS‑417 drug synthesis
6‑Br / 8‑Br: no published use in this or related routes
Supports synthesis reproducibility for the published NS‑417 route
Route‑specific; other regioisomers yield different intermediates

Critical for PARP Inhibition: 5-Position Substitution is Essential for Bioactivity

The 5-position of the tetrahydroisoquinoline scaffold is a critical anchor point in the design of potent enzyme inhibitors, particularly for the Poly(ADP-ribose) polymerase (PARP) family of cancer targets. The core structure of the PARP inhibitor TIQ-A is a thieno[2,3-c]isoquinolin-5(4H)-one, derived from a 5-functionalized THIQ precursor. Structure-activity relationship (SAR) studies of PARP inhibitors and other kinase-targeted compounds consistently show that modification at this specific position is required for high-affinity binding to the enzyme's active site. Substitution at other positions (e.g., 6, 7, or 8) leads to derivatives that do not fit the pharmacophore model, resulting in a dramatic loss of inhibitory activity.

Evidence DimensionBiological Activity (PARP Inhibition)
Target Compound DataServes as a key precursor for potent PARP inhibitors where the 5-position is functionalized.
Comparator Or BaselinePositional isomers (e.g., 6-, 7-, or 8-bromo-THIQ) used as precursors.
Quantified DifferenceWhile direct IC50 comparisons for precursors are not applicable, the final products derived from the 5-substituted scaffold show nanomolar potency, whereas derivatives from other isomers are often orders of magnitude less active or completely inactive.
ConditionsIn vitro PARP1 enzyme inhibition assays.

For researchers in oncology or drug discovery targeting PARP, this specific isomer is non-interchangeable, as the 5-position is structurally essential for target engagement.

Photoredox Compatibility
Cross‑study reported
5‑Br substrate participated in Csp³–Csp³ photoredox coupling; 6‑Br, 7‑Br, 8‑Br not tested
Supports photoredox diversification strategy
Absence of data for other regioisomers; method‑specific
Benzylic Reactivity
Class‑level
Benzylic Br at C5 – reported 10²–10⁴× faster in SN than aryl Br in 1,2,3,4‑THIQ
Enables metal‑free nucleophilic displacement
Class‑level inference; verify for this specific scaffold
Synthetic Accessibility
Class‑level
5‑Br: 1‑step via direct bromination of 5,6,7,8‑THIQ
6‑Br: estimated ≥3 steps from pre‑functionalized precursors
Simplifies procurement and synthesis planning
Based on historical regioselectivity data; step count approximate

Core Precursor for Novel PARP Inhibitors in Oncology Research

This compound is the specific, non-negotiable starting material for synthesizing libraries of 5-substituted tetrahydroisoquinoline derivatives aimed at discovering next-generation PARP inhibitors. Its defined regiochemistry is essential for achieving the required pharmacophore for potent enzymatic inhibition and synthetic lethality in BRCA-mutated cancer models.

Efficient Synthesis of 5-Aryl-THIQ Scaffolds for CNS Drug Discovery

The balanced reactivity of the 5-bromo position makes this compound an ideal choice for high-throughput synthesis of 5-aryl-tetrahydroisoquinolines via Suzuki-Miyaura coupling. This scaffold is prevalent in ligands for central nervous system (CNS) targets, such as dopamine and serotonin receptors, where reliable and high-yielding coupling is key to library production.

Development of Selective Kinase Inhibitors

In medicinal chemistry programs targeting various kinases, the 5-position of the THIQ core often serves as a key vector for exploring structure-activity relationships. This building block enables the systematic introduction of diverse aryl and heteroaryl groups at a position known to influence kinase selectivity and potency, making it a valuable tool for lead optimization campaigns.

Application Fit

Application
Selection Property
Validation Focus
Suzuki coupling for biaryl synthesis
5‑Br electrophilic handle for Pd cross‑coupling
Reported drug intermediate routes
Nucleophilic displacement libraries
Benzylic bromide reactivity
SN reactivity without metal catalysis
Photoredox late‑stage functionalization
Compatibility with photoredox C–C coupling
Reported substrate scope with Br retention
CNS‑targeted medicinal chemistry
5,6,7,8‑THIQ scaffold with C5 handle
SAR exploration at 5‑position

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

210.99966 g/mol

Monoisotopic Mass

210.99966 g/mol

Heavy Atom Count

11

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